molecular formula C18H17BrO5 B11037443 (2-Bromo-4,5-dimethoxyphenyl)[3-(3-methoxyphenyl)oxiran-2-yl]methanone

(2-Bromo-4,5-dimethoxyphenyl)[3-(3-methoxyphenyl)oxiran-2-yl]methanone

Cat. No.: B11037443
M. Wt: 393.2 g/mol
InChI Key: NRUMQCOWAWWCCF-UHFFFAOYSA-N
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Description

The compound (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE is an organic molecule with the molecular formula C18H17BrO5 . It is characterized by the presence of bromine, methoxy groups, and an oxirane ring, making it a complex and intriguing compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves multiple steps:

    Methoxylation: The addition of methoxy groups (-OCH3) to specific positions on the aromatic ring.

    Epoxidation: The formation of an oxirane ring through the reaction of an alkene with a peracid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and methoxylation reactions, followed by epoxidation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity, while the oxirane ring can participate in covalent bonding with target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE: is unique due to the presence of both an oxirane ring and multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H17BrO5

Molecular Weight

393.2 g/mol

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)-[3-(3-methoxyphenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C18H17BrO5/c1-21-11-6-4-5-10(7-11)17-18(24-17)16(20)12-8-14(22-2)15(23-3)9-13(12)19/h4-9,17-18H,1-3H3

InChI Key

NRUMQCOWAWWCCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(O2)C(=O)C3=CC(=C(C=C3Br)OC)OC

Origin of Product

United States

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